Further exploration might be required to uncover research applications of Unii-2J9QE0TM5I. Here are some potential avenues for investigation:
CKD-516 is a novel compound classified as a vascular-disrupting agent, primarily targeting tubulin polymerization. It is designed to inhibit the growth of solid tumors by disrupting the blood supply necessary for tumor survival. This compound exhibits strong cytotoxic properties and has shown promise in preclinical studies against various cancer types, including lung and colon cancers .
These methods are designed to ensure high purity and yield of the compound for subsequent biological testing.
CKD-516 has demonstrated significant biological activity, particularly in its ability to enhance anti-tumor effects when combined with traditional chemotherapy agents. It has been shown to increase cytotoxicity in various cancer cell lines and improve therapeutic outcomes in murine models of human solid tumors . The compound's pharmacokinetic profile indicates rapid absorption and conversion into its active metabolite, S-516, which further contributes to its efficacy .
CKD-516 is primarily investigated for its applications in oncology as a treatment for solid tumors. Its ability to disrupt tumor vasculature positions it as a potential adjunct therapy alongside conventional chemotherapy regimens. Clinical trials have explored its use in patients with refractory solid tumors, demonstrating feasibility and preliminary efficacy .
Studies have indicated that CKD-516 interacts synergistically with other chemotherapeutic agents, such as irinotecan. This combination has shown improved efficacy outcomes compared to monotherapy approaches. The mechanism behind this synergy likely involves enhanced delivery of chemotherapeutics due to the vascular disruption caused by CKD-516 .
Several compounds exhibit similar mechanisms of action as CKD-516. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Combretastatin A-4 | Tubulin polymerization inhibitor | Natural product derived from plant sources |
Vincristine | Inhibits microtubule formation | Derived from periwinkle plant; used widely |
Paclitaxel | Stabilizes microtubules | Commonly used in various cancer therapies |
CKD-516 | Inhibits tubulin polymerization | Vascular disrupting agent with oral bioavailability |
CKD-516 stands out due to its dual action as both a vascular disrupting agent and a potent inhibitor of tubulin polymerization, which may enhance its therapeutic potential compared to other agents .
CKD-516 possesses the systematic chemical name (S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide, reflecting its complex heterocyclic architecture. The compound exhibits a molecular formula of C26H28N6O5S with a molecular weight of 536.6 daltons, establishing it as a medium-sized pharmaceutical molecule with multiple functional groups contributing to its biological activity. The structural framework incorporates several key pharmacophoric elements including a benzophenone core, a triazole ring system, a thiazole moiety, and a valine-derived amino acid residue that functions as the prodrug component.
The physicochemical properties of CKD-516 have been extensively characterized to understand its pharmaceutical behavior. The compound demonstrates enhanced aqueous solubility compared to its parent compound S-516, a critical improvement achieved through the incorporation of the valine prodrug moiety. In dimethyl sulfoxide, CKD-516 exhibits excellent solubility at concentrations of 125 mg/mL (232.95 millimolar), facilitating its use in various biological assays and formulation studies. The compound's canonical SMILES notation is represented as CC(C)C@HC(NC1=NC(C2=CC=C(C(C3=CC(OC)=C(OC)C(OC)=C3)=O)C(N4N=CN=C4)=C2)=CS1)=O, providing a standardized representation of its molecular connectivity.
Property | Value | Reference |
---|---|---|
Molecular Formula | C26H28N6O5S | |
Molecular Weight | 536.6 g/mol | |
DMSO Solubility | 125 mg/mL (232.95 mM) | |
Storage Conditions | -20°C | |
CAS Number | 1188371-47-2 |
The three-dimensional structure of CKD-516 reveals specific spatial arrangements that contribute to its biological activity. The benzophenone core provides a rigid aromatic framework that facilitates interaction with tubulin binding sites, while the triazole and thiazole rings contribute additional points of molecular recognition. The 3,4,5-trimethoxybenzene substituent enhances binding affinity through multiple methoxy group interactions, a structural feature commonly observed in potent tubulin-binding compounds. The stereochemistry at the valine residue is specifically configured in the S-configuration, which is essential for optimal prodrug conversion and biological activity.
The prodrug design strategy employed in CKD-516 development represents a sophisticated approach to overcoming the limitations of the parent compound S-516. The incorporation of L-valine as a prodrug moiety serves multiple functions: enhancing aqueous solubility, improving bioavailability, and potentially reducing systemic toxicity through targeted conversion to the active metabolite. The prodrug conversion mechanism involves enzymatic cleavage of the amide bond connecting the valine residue to the active S-516 molecule, a process that occurs rapidly following intravenous administration.
Pharmacokinetic studies have elucidated the conversion dynamics of CKD-516 to its active metabolite S-516 in biological systems. Following intravenous administration, CKD-516 undergoes rapid conversion to S-516 with median time to maximum concentration values ranging from 0.5 to 0.75 hours for the prodrug and 0.5 to 1 hour for the active metabolite. The conversion process appears to be mediated by plasma and tissue esterases that recognize the amino acid linkage, leading to efficient liberation of S-516 at the target site. Terminal half-life values demonstrate distinct pharmacokinetic profiles, with CKD-516 exhibiting half-lives of 0.44 to 1.42 hours, while S-516 shows prolonged circulation with half-lives of 4.83 to 5.25 hours.
The prodrug conversion also generates metabolite M9, identified as an inactive degradation product of CKD-516, which exhibits significantly longer half-lives ranging from 7.46 to 16.98 hours. This metabolic profile suggests efficient conversion of the prodrug to the active species while generating stable, non-toxic metabolites that can be safely eliminated from the system. Distribution studies in preclinical models indicate that S-516 preferentially accumulates in thymus, lung, and stomach tissues, with tissue half-lives of less than 2 hours, supporting the targeted delivery concept inherent in the prodrug design.
Pharmacokinetic Parameter | CKD-516 | S-516 | M9 Metabolite |
---|---|---|---|
Time to Maximum Concentration | 0.5-0.75 hours | 0.5-1 hours | 2-3 hours |
Terminal Half-life | 0.44-1.42 hours | 4.83-5.25 hours | 7.46-16.98 hours |
Tissue Distribution Priority | Not applicable | Thymus, lung, stomach | Not specified |
Tissue Half-life | Not applicable | <2 hours | Not specified |
The synthetic development of CKD-516 originated from systematic structure-activity relationship analysis of benzophenone derivatives designed to inhibit tubulin polymerization. The initial approach utilized a benzophenone scaffold as the core structural framework, with strategic modifications focused on the B-ring through incorporation of small heterocycles at C2, C4, and C5 positions. This comprehensive synthetic strategy enabled researchers to evaluate multiple structural variants and identify optimal substituent patterns for enhanced biological activity.
The key breakthrough in CKD-516 development came through the identification of compound 22, designated as S-516, which demonstrated exceptional potency against cancer cell lines including P-glycoprotein overexpressing multidrug-resistant cells. The synthetic route to S-516 involved replacement of the B-ring with a carbonyl group, creating a modified benzophenone analog with enhanced tubulin binding properties. The compound induced cell cycle arrest at the G2/M phase through strong inhibition of tubulin polymerization, validating the design strategy focused on microtubule targeting.
To address the aqueous solubility limitations of S-516, researchers developed CKD-516 as the L-valine prodrug derivative, designated as compound 65 in the original synthetic series. This prodrug modification dramatically improved water solubility while maintaining the potent antitumor efficacy observed with the parent compound. The synthetic pathway for CKD-516 involves coupling the active S-516 molecule with L-valine through standard peptide bond formation chemistry, utilizing appropriate coupling reagents and protecting group strategies to ensure stereochemical integrity.
The optimization process encompassed evaluation of multiple heterocyclic substituents and their positioning on the benzophenone framework. The final structure incorporates a 1,2,4-triazole ring system that provides optimal interaction with tubulin binding sites, while the thiazole moiety contributes additional binding affinity. The 3,4,5-trimethoxybenzene component was retained from earlier structure-activity relationship studies due to its proven efficacy in tubulin binding assays. The synthetic methodology developed for CKD-516 provides a reproducible route to gram-scale quantities of the compound, supporting both preclinical development and potential clinical applications.
The benzophenone scaffold optimization revealed critical structure-activity relationships that informed the final design of CKD-516. Modifications to the heterocyclic substituents significantly impacted both tubulin polymerization inhibition and cellular cytotoxicity profiles. The incorporation of nitrogen-containing heterocycles at specific positions enhanced binding affinity through additional hydrogen bonding interactions with tubulin residues. The systematic evaluation of these structural variants led to the identification of the optimal substitution pattern that balances potency, selectivity, and pharmaceutical properties in the final CKD-516 structure.
Synthetic Optimization Parameter | Initial Scaffold | Optimized CKD-516 |
---|---|---|
B-ring Modification | Standard benzophenone | Carbonyl replacement |
Heterocycle Position | Various C2, C4, C5 positions | Optimized triazole placement |
Solubility Enhancement | Parent compound limitations | L-valine prodrug incorporation |
Synthesis Scale | Laboratory quantities | Gram-scale production |
Stereochemical Control | Not specified | S-configuration valine |
CKD-516 exerts its primary pharmacodynamic effects through potent inhibition of β-tubulin polymerization [2]. The active metabolite S-516 demonstrates significant cytotoxicity with half-maximal inhibitory concentration values of 4.8 nanomolar for HL-60 cells, 42.8 nanomolar for HCT116 cells, and 24.9 nanomolar for HCT15 cells [22] [23]. The compound exhibits tubulin polymerization inhibition with an inhibitory concentration of 4.29 micromolar [22] [23].
Mechanistic studies reveal that S-516 targets the colchicine binding site on β-tubulin [37]. The colchicine binding site represents a critical region where binding results in curved tubulin dimer formation and prevents adoption of the straight structure necessary for microtubule assembly [31]. This binding creates steric clashes between the inhibitor and α-tubulin, effectively blocking microtubule formation [31].
Table 1: CKD-516 Cytotoxicity Profile Across Cancer Cell Lines
Cell Line | Half-Maximal Inhibitory Concentration (nanomolar) | Reference |
---|---|---|
HL-60 | 4.8 | [22] |
HCT116 | 42.8 | [22] |
HCT15 | 24.9 | [22] |
The kinetics of tubulin polymerization inhibition demonstrate that S-516 markedly enhances the depolymerization of microtubules [14] [15]. Immunocytochemical analysis shows that S-516 changes the cellular microtubule network and inhibits the formation of polymerized microtubules [14] [15]. Furthermore, the compound decreases the amount of total tubulin protein in human umbilical vein endothelial cells, specifically reducing messenger ribonucleic acid expression of α-tubulin in endothelial cells and β-tubulin in both endothelial and cancer cells at early time points [14] [15].
The binding interaction occurs through a nucleophilic mechanism targeting specific amino acid residues within the colchicine site [31]. The pharmacokinetic parameters demonstrate that CKD-516 exhibits dose-linear characteristics across all tested dosing levels, with the active metabolite S-516 showing a half-life ranging from 4 to 6 hours in clinical studies [8].
CKD-516 functions as a vascular disrupting agent by selectively targeting the tubulin component of tumor vessel endothelium [11] [13]. Immunofluorescence staining using anti-tubulin and anti-actin antibodies on human umbilical vein endothelial cells demonstrates that CKD-516 selectively disrupts the tubulin component of the endothelial cytoskeleton [11] [13].
Dynamic contrast-enhanced magnetic resonance imaging studies reveal significant vascular effects following CKD-516 administration [11] [13]. At a dose of 0.7 milligrams per kilogram, the compound produces a significant decrease in transfer constant and initial area under the curve parameters from baseline at 4 hours, with reductions of 39.9 percent in transfer constant and 45.0 percent in initial area under the curve [11] [13]. At 24 hours post-administration, these parameters show continued reduction of 32.2 percent in transfer constant and 36.5 percent in initial area under the curve [11] [13].
Table 2: Vascular Parameter Changes Following CKD-516 Administration
Time Point | Transfer Constant Change (%) | Initial Area Under Curve Change (%) | Reference |
---|---|---|---|
4 hours | -39.9 | -45.0 | [11] [13] |
24 hours | -32.2 | -36.5 | [11] [13] |
48 hours | +22.9 (recovery) | +34.8 (recovery) | [11] [13] |
The vascular disrupting mechanism involves binding to tubulin in endothelial cells, disrupting microtubule formation and triggering rapid endothelial cell apoptosis [4]. This leads to vascular occlusion, ischemic necrosis, and secondary tumor cell death [4]. Unlike antiangiogenic agents that prevent new blood vessel formation, CKD-516 targets established tumor vasculature [4].
Tumors with high initial transfer constant values greater than 0.1, indicating well-developed pre-existing vessels, demonstrate greater reduction in vascular parameters following CKD-516 treatment [11] [13]. Histological examination confirms that the degree of necrosis in treated tumors is significantly greater than that of untreated tumors [11] [13]. The compound results in rapid vascular shutdown by targeting the tubulin component of tumor vessels, leading to extensive necrosis [11] [13].
CKD-516 exhibits dual pharmacodynamic activity through both direct cytotoxic effects on tumor cells and vascular disrupting properties [5] [18]. The antimitotic mechanism involves cell cycle arrest at the G2/M phase through inhibition of tubulin polymerization [2] [22]. Treatment with S-516 at 30 nanomolar concentration for 16 hours causes significant arrest of cells at the G2/M phase, resulting in apoptosis with concomitant loss of G0/G1 phase [22] [23].
The compound induces cell cycle arrest by preventing the formation of the mitotic spindle [5]. This blocks chromosome segregation and leads to apoptosis through activation of cell cycle checkpoints [5]. The G2/M arrest occurs due to the inability of cells to form functional spindle apparatus required for proper chromosome separation during mitosis [36].
Table 3: Cell Cycle Distribution Changes Following S-516 Treatment
Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
---|---|---|---|---|
Control | Normal distribution | Normal distribution | Normal distribution | [22] |
S-516 (30 nM, 16h) | Decreased | Maintained | Significantly increased | [22] |
The antivascular activity profile demonstrates that CKD-516 induces extensive central necrosis of tumors within 12 hours of treatment [14] [15]. The compound causes rapid disruption of tumor blood flow, depriving tumor cells of nutrients and oxygen [5]. This vascular disrupting effect is followed by secondary tumor cell death due to ischemia and necrosis [4].
Studies using human umbilical vein endothelial cells show that CKD-516 disrupts tubulin assembly and results in microtubule dysfunction [14] [15]. The compound decreases messenger ribonucleic acid expression of both α-tubulin and β-tubulin subunits at early time points, indicating transcriptional regulation of tubulin synthesis [14] [15]. Confocal imaging analysis reveals that S-516 changes the cellular microtubule network and inhibits the formation of polymerized microtubules in endothelial cells [14] [15].
The dual activity profile allows CKD-516 to target different spatial compartments within tumors [12]. While conventional chemotherapeutic agents primarily affect peripheral tumor regions due to better vascular perfusion, vascular disrupting agents like CKD-516 effectively target the central tumor regions [18]. This complementary mechanism enables combination therapy approaches that address both peripheral and central tumor compartments [12] [18].